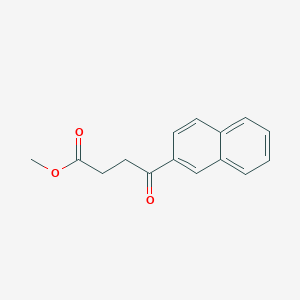

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-naphthalen-2-yl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTZIVCVBFCEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375046 | |

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-21-2 | |

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in organic synthesis. The document details the synthetic pathway, experimental protocols, and key analytical data for the target compound and its precursor.

Introduction

This compound is a keto-ester derivative of naphthalene. Its synthesis is primarily achieved through a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(naphthalen-2-yl)-4-oxobutanoic acid, followed by the esterification of the carboxylic acid with methanol. A critical aspect of the initial Friedel-Crafts acylation is the regioselective control to favor substitution at the 2-position of the naphthalene ring.

Synthetic Pathway

The synthesis of this compound proceeds via the following two key transformations:

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). To achieve the desired 2-substitution, the reaction is conducted under thermodynamic control, which typically involves the use of a polar solvent like nitrobenzene and elevated temperatures. This allows for the initially formed, kinetically favored 1-isomer to rearrange to the more stable 2-isomer.

-

Fischer Esterification: The resulting 4-(naphthalen-2-yl)-4-oxobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), to afford the final methyl ester product.

Quantitative Data

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-(Naphthalen-2-yl)-4-oxobutanoic acid | 1590-22-3 | C₁₄H₁₂O₃ | 228.24 | Solid | Not Reported |

| This compound | 1590-21-2 | C₁₅H₁₄O₃ | 242.27 | Not Reported | Not Reported |

Table 2: Spectroscopic Data for 4-(Naphthalen-2-yl)-4-oxobutanoic acid (Predicted)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 12.1 (s, 1H, -COOH), 8.4 (s, 1H, Ar-H), 8.0-7.8 (m, 4H, Ar-H), 7.6-7.5 (m, 2H, Ar-H), 3.4 (t, 2H, -CH₂-), 2.8 (t, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 200.1 (C=O, ketone), 178.5 (C=O, acid), 135.8, 133.2, 132.5, 130.0, 129.8, 128.7, 128.5, 127.8, 126.9, 124.2 (Ar-C), 33.5 (-CH₂-), 28.2 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600, 1470 (C=C, aromatic) |

| Mass Spec. (EI) | m/z: 228 (M⁺), 211, 183, 155, 127 |

Table 3: Spectroscopic Data for this compound (Predicted)

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.4 (s, 1H, Ar-H), 8.0-7.8 (m, 4H, Ar-H), 7.6-7.5 (m, 2H, Ar-H), 3.7 (s, 3H, -OCH₃), 3.3 (t, 2H, -CH₂-), 2.7 (t, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.8 (C=O, ketone), 173.5 (C=O, ester), 135.8, 133.3, 132.5, 130.0, 129.7, 128.6, 128.4, 127.8, 126.8, 124.3 (Ar-C), 51.8 (-OCH₃), 33.4 (-CH₂-), 28.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1470 (C=C, aromatic), ~1200 (C-O, ester) |

| Mass Spec. (EI) | m/z: 242 (M⁺), 211, 183, 155, 127 |

Note: Spectroscopic data is predicted based on known chemical shifts for similar structures and may vary from experimental results.

Experimental Protocols

Step 1: Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic acid (Thermodynamic Control)

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

5% Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

In the flask, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C in an ice bath.

-

To the stirred, cooled solution, add anhydrous aluminum chloride (2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

In the dropping funnel, place a solution of succinic anhydride (1.1 eq.) in nitrobenzene. Add this solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours to favor the formation of the 2-isomer. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Nitrobenzene can be removed by steam distillation.

-

The crude 4-(naphthalen-2-yl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Fischer Esterification)

Materials:

-

4-(Naphthalen-2-yl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Safety Considerations

-

Friedel-Crafts Acylation: This reaction is exothermic and generates HCl gas; it should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Nitrobenzene is toxic and should be handled with appropriate personal protective equipment.

-

Fischer Esterification: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. All procedures should be carried out with appropriate safety precautions, including the use of safety glasses, gloves, and a lab coat.

This guide is intended for use by qualified professionals and should be supplemented with a thorough understanding of the chemical principles and safety protocols involved.

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a molecule of interest in organic synthesis and medicinal chemistry. The primary synthetic route involves a two-step process: the thermodynamically controlled Friedel-Crafts acylation of naphthalene with succinic anhydride to produce 4-(2-naphthyl)-4-oxobutanoic acid, followed by a Fischer esterification to yield the final methyl ester. This document details the underlying mechanisms of these reactions, provides comprehensive experimental protocols, and presents key quantitative data. Furthermore, it explores the potential applications of this compound in drug development, drawing parallels with structurally similar molecules that exhibit notable biological activities.

Introduction

Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials. Their rigid, aromatic structure serves as a versatile scaffold for the synthesis of complex molecular architectures. The title compound, this compound, belongs to the class of β-aroylpropionic acids, which are recognized as important precursors for a variety of heterocyclic compounds and have been investigated for their therapeutic properties, including anti-inflammatory effects. This guide will focus on the chemical principles and practical methodologies for the synthesis of this specific methyl ester.

Core Synthesis and Mechanism

The formation of this compound is achieved through a two-stage synthetic pathway. The initial and most critical step is the Friedel-Crafts acylation of naphthalene, followed by a standard acid-catalyzed esterification.

Stage 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

The reaction of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is a classic example of a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the naphthalene ring and the acyl group.

Mechanism: The reaction is initiated by the activation of succinic anhydride by the Lewis acid, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Aromaticity is subsequently restored through the loss of a proton, yielding the aluminum chloride complex of the ketone product. An aqueous workup is then necessary to hydrolyze this complex and afford the 4-(naphthalen-2-yl)-4-oxobutanoic acid.

Regioselectivity: The acylation of naphthalene can result in substitution at either the 1-position (alpha) or the 2-position (beta). The regioselectivity is highly dependent on the reaction conditions.

-

Kinetic Control: At lower temperatures and in non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂), the reaction is under kinetic control and favors the formation of the 1-acylnaphthalene. The alpha position is sterically more accessible and therefore reacts faster.

-

Thermodynamic Control: To obtain the desired 2-substituted product, the reaction is carried out under thermodynamic control. This is achieved by using a more polar solvent, such as nitrobenzene, and higher reaction temperatures. Under these conditions, the initially formed 1-acylnaphthalene complex can revert to the starting materials and subsequently react at the more sterically hindered but thermodynamically more stable 2-position.

Stage 2: Fischer Esterification

The second stage of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Mechanism: The Fischer esterification is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of the methanol molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. A proton is then transferred from the oxonium ion to one of the hydroxyl groups, which is subsequently eliminated as a water molecule. Deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst. To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 4-(2-Naphthyl)-4-oxobutanoic Acid

This protocol is designed to favor the thermodynamically controlled formation of the 2-substituted product.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve naphthalene (1.0 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.

-

To the stirred solution, add anhydrous aluminum chloride (2.2 eq.) portion-wise, maintaining the temperature below 10°C using an ice bath.

-

In a separate beaker, dissolve succinic anhydride (1.1 eq.) in anhydrous nitrobenzene and add this solution to the dropping funnel.

-

Add the succinic anhydride solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature between 0-5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Protocol 2: Synthesis of this compound

Materials:

-

4-(2-Naphthyl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 4-(2-naphthyl)-4-oxobutanoic acid (1.0 eq.), add an excess of anhydrous methanol.

-

Stir the mixture until the carboxylic acid is fully dissolved.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis. The data for the Friedel-Crafts acylation is based on analogous reactions with naphthalene and other aromatic substrates, as specific yields for the 2-substituted product can vary based on the precise conditions.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds with Succinic Anhydride

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |

| Toluene | AlCl₃ | None | 5 min | Room Temp. | 95 |

| Naphthalene | AlCl₃ | Nitrobenzene | 4-6 hours | 60-80°C | Moderate to Good |

Table 2: Fischer Esterification of Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) |

| Benzoic Acid | Methanol | H₂SO₄ | 2-4 hours | Reflux | >90 |

| Acetic Acid | Ethanol | H₂SO₄ | 1-2 hours | Reflux | ~80 |

| 4-(Aryl)-4-oxobutanoic Acid | Methanol/Ethanol | H₂SO₄ | 2-6 hours | Reflux | High |

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported in the literature, its structural motifs suggest potential applications in medicinal chemistry. The naphthalene core is present in numerous approved drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The butanoic acid chain provides a flexible linker that can be further functionalized.

This molecule can be considered a key intermediate for the synthesis of more complex drug candidates.[1] Its structural similarity to Nabumetone, another NSAID, suggests that it could serve as a scaffold for developing new anti-inflammatory agents.[1] Furthermore, naphthalene-based compounds have been explored for their antimicrobial and anticancer properties.[1] The presence of both a ketone and an ester functional group allows for a wide range of chemical modifications to create a library of derivatives for biological screening. For instance, the ketone can be converted to an oxime or hydrazone, and the ester can be hydrolyzed back to the carboxylic acid for amide coupling.

Conclusion

The synthesis of this compound is a robust and well-understood process rooted in fundamental organic reactions. By carefully controlling the reaction conditions, particularly during the Friedel-Crafts acylation step, the desired 2-substituted naphthalene derivative can be obtained in good yield. The subsequent Fischer esterification provides a straightforward route to the final methyl ester. Although direct biological data for this specific compound is limited, its structural features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial drug discovery. Further research into the biological evaluation of this and related compounds is warranted.

References

physical and chemical properties of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS Number: 1590-21-2). Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the foundational chemical information and outlines general methodologies relevant to its synthesis and characterization. The guide is intended to serve as a foundational resource for researchers interested in this specific chemical entity.

Chemical Identity and Physical Properties

This compound is a keto ester derivative of naphthalene. Its core structure consists of a naphthalene ring system linked to a four-carbon chain containing a ketone and a methyl ester functional group. The substitution on the naphthalene ring is at the 2-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1590-21-2 | Internal Database |

| Molecular Formula | C₁₅H₁₄O₃ | Internal Database |

| Molecular Weight | 242.27 g/mol | Internal Database |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the naphthalene ring, the ketone, and the methyl ester.

-

Naphthalene Ring: The aromatic naphthalene core can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing acyl group.

-

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol. It can also participate in condensation reactions.

-

Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(naphthalen-2-yl)-4-oxobutanoic acid.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general synthetic approach can be proposed based on established chemical reactions.

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via a two-step process: a Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation of Naphthalene

Objective: To synthesize the intermediate, 4-(naphthalen-2-yl)-4-oxobutanoic acid.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

An inert solvent (e.g., nitrobenzene or carbon disulfide)

-

Hydrochloric acid (for workup)

-

Crushed ice

Procedure:

-

In a reaction vessel, suspend anhydrous aluminum chloride in the chosen inert solvent.

-

Slowly add succinic anhydride to the suspension while stirring.

-

Add naphthalene to the reaction mixture portion-wise, maintaining the temperature as specified in general Friedel-Crafts procedures.

-

After the reaction is complete (monitored by TLC), quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is then collected by filtration, washed, and dried. Purification can be achieved by recrystallization.

Step 2: Esterification of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid

Objective: To convert the carboxylic acid intermediate to the methyl ester.

Materials:

-

4-(Naphthalen-2-yl)-4-oxobutanoic acid

-

Methanol (in excess, serving as both reactant and solvent)

-

A strong acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

-

Dissolve the 4-(naphthalen-2-yl)-4-oxobutanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the excess acid.

-

Remove the excess methanol under reduced pressure.

-

The crude product can then be purified using techniques such as column chromatography.

Spectroscopic Characterization

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the searched literature. For research purposes, the following analytical methods would be employed for structural elucidation and confirmation.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the methyl ester protons, and two triplets for the methylene protons of the butyric acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, signals for the aromatic carbons of the naphthalene ring, a signal for the methyl ester carbon, and signals for the methylene carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and the ester, and C-H stretching of the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.27 m/z). |

Biological Activity

There is no specific information available in the surveyed literature regarding the biological activity or potential signaling pathway involvement of this compound. However, studies on related naphthalene derivatives have reported various biological activities, including anti-inflammatory and antimicrobial effects, as well as potential applications as anticancer agents.[2][3] For instance, some naphthyl-polyamine conjugates have been investigated for their antimicrobial properties.[1] Further research would be necessary to determine if this compound exhibits any significant biological effects.

Conclusion

This compound is a distinct chemical entity for which detailed experimental data is currently scarce in the public domain. This technical guide has provided its fundamental chemical identity and proposed a logical synthetic route based on well-established organic chemistry principles. The information presented herein is intended to be a starting point for researchers and scientists in the fields of chemical synthesis and drug development who may have an interest in this and related compounds. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel naphthylchalcone ([E]-4-(3-[naphthalen-2-yl]-3-oxoprop-1-en-1-yl) induces intrinsic and extrinsic apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS Number: 1590-21-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, with the CAS number 1590-21-2, is a naphthalene derivative that holds potential for exploration in various scientific domains. Its chemical structure, featuring a naphthalene moiety, a ketone, and a methyl ester functional group, makes it a subject of interest for organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, and a discussion on the potential biological significance of naphthalene-containing compounds.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 1590-21-2 | [1][2][] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | methyl 4-(naphthalen-2-yl)-4-oxobutanoate | |

| Appearance | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is anticipated to be a two-step process. The first step involves the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield the intermediate, 4-(naphthalen-2-yl)-4-oxobutanoic acid. The subsequent step is the esterification of this carboxylic acid with methanol to produce the final methyl ester product.

Logical Relationship of the Synthesis Pathway

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester (CAS 1590-21-2), a compound of interest in various chemical and pharmaceutical research domains. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data

A thorough analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Peaks

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chemical compounds. The following section outlines the methodology for the preparation of this compound.

Synthesis of this compound

The synthesis of the title compound typically proceeds through the esterification of the corresponding carboxylic acid, 4-naphthalen-2-yl-4-oxo-butyric acid.

Materials:

-

4-naphthalen-2-yl-4-oxo-butyric acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

A solution of 4-naphthalen-2-yl-4-oxo-butyric acid in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate and water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Note: The detailed spectroscopic data (NMR, IR, and MS) for this compound were not available in the public domain at the time of this compilation. Researchers are advised to perform their own analytical characterization upon synthesis. The provided experimental protocol is a general procedure for Fischer esterification and may require optimization for specific laboratory conditions.

An In-depth Technical Guide on the Solubility of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. Due to the limited availability of specific experimental data in public literature, this document outlines the theoretical principles governing its solubility in organic solvents, presents standardized experimental protocols for solubility determination, and offers a framework for predicting solubility based on the compound's structural features. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound, providing both foundational knowledge and practical methodologies.

Introduction

This compound is a keto-ester containing a naphthalene moiety. Its molecular structure, featuring both polar (keto and ester groups) and non-polar (naphthalene ring) components, suggests a varied solubility profile in different organic solvents. Understanding this solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" provides a fundamental basis for predicting its solubility: polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The interplay of the functional groups in this compound will dictate its behavior in a spectrum of organic solvents.

Predicted Solubility Profile

Illustrative Quantitative Solubility Data

To provide a practical framework for comparison, the following table presents hypothetical, yet realistic, solubility data for this compound in a range of common organic solvents at ambient temperature (25°C). It is crucial to note that these values are illustrative and should be experimentally verified.

| Solvent | Solvent Type | Predicted Solubility (g/L) |

| Dichloromethane (DCM) | Halogenated | > 100 |

| Chloroform | Halogenated | > 100 |

| Tetrahydrofuran (THF) | Ether | ~80 |

| Acetone | Ketone | ~50 |

| Ethyl Acetate | Ester | ~40 |

| Toluene | Aromatic Hydrocarbon | ~30 |

| Methanol | Alcohol (Protic) | < 10 |

| Ethanol | Alcohol (Protic) | < 10 |

| Hexane | Aliphatic Hydrocarbon | < 1 |

| Water | Protic | < 0.1 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

4.1. Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as g/L or mol/L.

-

4.2. High-Throughput Screening (HTS) Method for Kinetic Solubility

For rapid screening of solubility in multiple solvents, a kinetic solubility assay can be employed. This method is often used in early-stage drug discovery.

-

Materials:

-

Stock solution of this compound in a highly soluble solvent (e.g., DMSO)

-

96-well microplates

-

Automated liquid handler

-

Plate reader (e.g., nephelometer or spectrophotometer)

-

Selected organic solvents

-

-

Procedure:

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Using an automated liquid handler, add small aliquots of the concentrated stock solution of the compound to the solvent-containing wells.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity or light scattering of each well using a plate reader. The point at which precipitation is observed indicates that the solubility limit has been exceeded.

-

Alternatively, the concentration in the clear supernatant can be determined after centrifugation of the plate.

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

5.2. Logical Relationship of Solubility Predictors

The solubility of an organic compound is influenced by a combination of its intrinsic properties and the properties of the solvent.

Caption: Factors Influencing Compound Solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for understanding and determining its solubility profile. By applying the principles of "like dissolves like," utilizing the detailed experimental protocols provided, and considering the key factors influencing solubility, researchers and drug development professionals can effectively characterize and utilize this compound in their work. The illustrative data and workflows serve as a practical starting point for laboratory investigations.

The Emerging Biological Significance of Naphthalen-2-yl Oxo-Butyric Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, aromatic structure provides a versatile platform for the design of molecules that can interact with a wide range of biological targets. This technical guide delves into the potential biological activities of a specific class of these compounds: naphthalen-2-yl oxo-butyric acid derivatives. While primary research on this precise chemical family is nascent, this document synthesizes the available information on a key derivative and draws parallels with the activities of structurally related naphthalene-containing compounds to illuminate potential therapeutic avenues.

Calcium Mobilization: A Key Activity of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic Acid

A notable derivative, 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid, has been identified as a calcium mobilizing messenger.[1] This activity is of significant interest as intracellular calcium signaling is a critical component of numerous physiological processes, including neurotransmission, muscle contraction, and immune responses.[1] While specific quantitative data such as EC50 values from peer-reviewed studies are not yet publicly available, preliminary reports indicate that this compound can enhance calcium mobilization in neuronal cells, improve contractility in cardiac myocytes, and lead to increased activation of T-cells.[1]

Proposed Signaling Pathway

The mechanism of action for a small molecule calcium mobilizing agent often involves the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC) and the generation of inositol trisphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Caption: Proposed Gq-coupled signaling pathway for calcium mobilization.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol describes a common method for assessing a compound's ability to induce intracellular calcium mobilization using a fluorescent indicator.

Objective: To measure the increase in intracellular calcium concentration in a cell line upon treatment with a test compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well black-walled, clear-bottom plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

-

Test compound (e.g., 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid) dissolved in DMSO

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Culture: Seed HEK293 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer in a separate 96-well plate (the "compound plate").

-

Measurement:

-

Place the cell plate into the fluorescence microplate reader.

-

Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to inject a defined volume (e.g., 20 µL) of the compound dilutions from the compound plate into the cell plate.

-

Continue recording the fluorescence intensity for at least 120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence.

-

Plot the fluorescence change against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Caption: Experimental workflow for the in vitro calcium mobilization assay.

Broader Biological Activities of Naphthalene Derivatives

To contextualize the potential of naphthalen-2-yl oxo-butyric acid derivatives, it is instructive to examine the established biological activities of other compounds featuring the naphthalene core. These activities span anticancer, antimicrobial, and enzyme inhibitory domains.

Anticancer Activity

Numerous naphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The planar naphthalene ring can intercalate with DNA or interact with hydrophobic pockets in enzymes crucial for cancer cell proliferation.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthalene-Chalcone Hybrids | A549 (Lung) | 7.835 ± 0.598 | [2] |

| Oxadiazoline-Substituted Naphthalenyl Acetates | Various | 0.175 - 3.91 | [3] |

| Naphthalene-Substituted Triazole Spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [4] |

| 1,3,4-Oxadiazole-Naphthalene Hybrids | HepG2 (Liver) | 8.4 - 9.5 | [5] |

| 1,3,4-Oxadiazole-Naphthalene Hybrids | MCF-7 (Breast) | 9.7 | [5] |

Antimicrobial Activity

The lipophilic nature of the naphthalene moiety allows for effective interaction with and disruption of microbial cell membranes, leading to antimicrobial effects.

| Compound Class | Organism | MIC | Reference |

| 1-Aminoalkyl-2-naphthols | P. aeruginosa (MDR) | 10 µg/mL | [6] |

| 1-Aminoalkyl-2-naphthols | S. aureus (MDR) | 100 µg/mL | [6] |

| 1-Aminoalkyl-2-naphthols | P. funiculosum | 400 µg/mL | [6] |

| Naphthyl–Polyamine Conjugates | S. aureus (MRSA) | ≤ 0.29 µM | [7] |

| Naphthalene-Chalcone Hybrids | C. albicans | 15.625 µg/mL | [2] |

Enzyme Inhibition: Cyclooxygenase (COX)

Derivatives of naphthalene have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Naphthalene-Heterocycle Hybrids | 476.2 | 0.49 | 971.8 | [8] |

| Naphthalene-Heterocycle Hybrids | 248.9 | 0.26 | 957.3 | [8] |

| 2-(Naphthalen-2-yl)thiazole Derivatives | 58.2% inhibition at 5 µM | 81.5% inhibition at 5 µM | - | [9] |

Experimental Protocol: COX Inhibitor Screening Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound dissolved in DMSO

-

Colorimetric or fluorometric detection probe

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired working concentration in cold reaction buffer.

-

Reaction Setup:

-

To each well of a 96-well plate, add reaction buffer, heme, and the respective COX enzyme.

-

Add the test compound at various concentrations (or DMSO for control wells).

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Detection:

-

The reaction produces prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity of COX converts a probe into a detectable colored or fluorescent product.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Experimental workflow for the COX inhibitor screening assay.

Synthesis of Naphthalen-2-yl Oxo-Butyric Acid Derivatives

The synthesis of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid can be achieved through a Knoevenagel condensation. This involves the reaction of naphthalen-2-carbaldehyde with a methyl-substituted β-ketoester, followed by hydrolysis and decarboxylation to yield the final product.[1]

Conclusion and Future Directions

The naphthalen-2-yl oxo-butyric acid scaffold represents an area of untapped potential in drug discovery. The identification of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid as a calcium mobilizing agent provides a promising starting point for the development of novel modulators of cellular signaling pathways.[1] However, the lack of publicly available, peer-reviewed quantitative data for this specific compound underscores the need for further primary research to fully characterize its pharmacological profile, including its potency, selectivity, and precise mechanism of action.

Furthermore, the diverse biological activities exhibited by other naphthalene derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, suggest that systematic exploration of the chemical space around the naphthalen-2-yl oxo-butyric acid core could lead to the discovery of new therapeutic agents with a variety of applications. Future work should focus on synthesizing a library of these derivatives and screening them against a broad range of biological targets to unlock their full therapeutic potential.

References

- 1. 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid | 16206-42-1 | Benchchem [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Esterase inhibitors diminish the modulation of gene expression by butyric acid derivative, pivaloyloxymethyl butyrate (AN-9) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester: An Obscure Compound with Limited Publicly Available Research

Kenilworth, NJ – December 24, 2025 – Despite its definitive chemical identity, 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a compound with potential applications in organic synthesis and medicinal chemistry, remains largely uncharacterized in publicly accessible scientific literature. While its existence is confirmed through chemical supplier databases, a comprehensive historical record of its discovery, detailed experimental protocols for its synthesis, and in-depth studies on its biological activities are conspicuously absent. This technical overview serves to consolidate the available information and highlight the significant gaps in the current understanding of this molecule.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental properties of this compound have been established.

| Property | Value | Source |

| CAS Number | 1590-21-2 | Multiple Suppliers |

| Molecular Formula | C₁₅H₁₄O₃ | Multiple Suppliers |

| Molecular Weight | 242.27 g/mol | Multiple Suppliers |

Synthesis and Discovery

The history of the discovery and the first synthesis of this compound are not well-documented in peer-reviewed journals or patent literature. It is plausible that the compound was first synthesized as an intermediate in a larger synthetic sequence or as part of a chemical library for screening purposes.

A likely synthetic route to this ester would involve the esterification of its corresponding carboxylic acid, 4-(naphthalen-2-yl)-4-oxobutanoic acid (CAS 1590-22-3).[1] This type of transformation is a standard procedure in organic chemistry.

Postulated Experimental Protocol: Esterification of 4-(Naphthalen-2-yl)-4-oxobutanoic acid

While a specific protocol for the methyl ester is not available, a general procedure for the esterification of a similar compound, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.[2]

General Workflow:

References

starting materials for synthesizing 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester

An In-Depth Technical Guide to the Synthesis of 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis is primarily achieved through a two-step process: the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(2-naphthyl)-4-oxobutanoic acid, followed by the Fischer esterification of the resulting carboxylic acid to its methyl ester. This guide details the reaction mechanisms, provides detailed experimental protocols, and presents key quantitative data for each step.

Core Synthesis Pathway

The synthesis begins with the electrophilic aromatic substitution of naphthalene, followed by an acid-catalyzed esterification. The regioselectivity of the initial Friedel-Crafts acylation is a critical consideration, with conditions tailored to favor the formation of the 2-substituted isomer.

Caption: Overall synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation of Naphthalene

The initial step involves the acylation of naphthalene with succinic anhydride. The regioselectivity of this reaction is highly dependent on the reaction conditions. While kinetically controlled conditions (non-polar solvent, low temperature) favor the formation of the 1-substituted isomer, thermodynamically controlled conditions (polar solvent, higher temperature) yield the more stable 2-substituted product.[1] To synthesize the desired precursor, a polar solvent such as nitrobenzene is employed at a moderate temperature.[1]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the succinic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich naphthalene ring. The use of a polar solvent like nitrobenzene allows for the reversible formation of the initial 1-acyl complex, which can then rearrange to the more thermodynamically stable 2-acyl product.[1]

References

Methodological & Application

Synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of naphthalene with succinic anhydride to yield 4-(2-naphthyl)-4-oxobutanoic acid, followed by its esterification to the corresponding methyl ester.

Experimental Protocols

Part 1: Friedel-Crafts Acylation for the Synthesis of 4-(2-naphthyl)-4-oxobutanoic acid

This protocol outlines the selective acylation of naphthalene at the 2-position using succinic anhydride and a Lewis acid catalyst.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Glacial acetic acid

-

Crushed ice

-

Water

Equipment:

-

Three-neck round-bottom flask (3 L)

-

Mechanical stirrer

-

Drying tube

-

Thermometer

-

Ice water bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 3-liter, three-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, add 900 mL of dichloromethane.

-

While stirring, add 290.0 g (2.26 moles) of naphthalene to the dichloromethane.

-

Cool the suspension in an ice water bath and then add 145.2 g (1.44 moles) of succinic anhydride.

-

Over a period of 4.5 hours, add 400 g of anhydrous aluminum chloride in small portions, maintaining the temperature with the ice water bath.

-

After the addition is complete, allow the amber-colored reaction mixture to stir at room temperature overnight.

-

The following day, carefully pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

Separate the aqueous layer by decantation. Filter the organic layer to collect the solid product.

-

Wash the collected solids with a solution of 20% hexanes in dichloromethane.

-

Suspend the solids in 700 mL of boiling ethyl acetate, then cool the mixture in a cold water bath.

-

Collect the solids by filtration and wash with fresh ethyl acetate.

-

Recrystallize the product from 500 mL of glacial acetic acid.

-

Dry the final product, 4-(2-naphthyl)-4-oxobutanoic acid, under vacuum.[1]

Part 2: Methyl Esterification of 4-(2-naphthyl)-4-oxobutanoic acid

This section details two common methods for the esterification of the carboxylic acid intermediate to its methyl ester.

Method A: Fischer Esterification

This classic method utilizes an excess of methanol in the presence of an acid catalyst.

Materials:

-

4-(2-naphthyl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride in methanol

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or other suitable organic solvent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the 4-(2-naphthyl)-4-oxobutanoic acid in a large excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the product by column chromatography if necessary.

Method B: Esterification using (Trimethylsilyl)diazomethane (TMS-diazomethane)

This method is a safer alternative to using diazomethane and is effective for the methylation of carboxylic acids.

Materials:

-

4-(2-naphthyl)-4-oxobutanoic acid

-

(Trimethylsilyl)diazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

-

Methanol

-

Dichloromethane (DCM) or a mixture of diethyl ether and methanol

Equipment:

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve the 4-(2-naphthyl)-4-oxobutanoic acid in a suitable solvent system such as dichloromethane and methanol or a mixture of diethyl ether and methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the TMS-diazomethane solution dropwise to the cooled carboxylic acid solution. Evolution of nitrogen gas should be observed.

-

Stir the reaction mixture at 0 °C for a few hours, monitoring the reaction by TLC.

-

Once the reaction is complete, allow the mixture to warm to room temperature.

-

Concentrate the reaction mixture in vacuo to obtain the this compound. Further purification can be performed by column chromatography if needed.

Data Presentation

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification (Typical) |

| Starting Materials | Naphthalene, Succinic anhydride, Aluminum chloride | 4-(2-naphthyl)-4-oxobutanoic acid, Methanol/TMS-diazomethane |

| Solvent | Dichloromethane | Methanol, Dichloromethane/Methanol, or Diethyl ether/Methanol |

| Catalyst | Aluminum chloride (Lewis acid) | Sulfuric acid (Brønsted acid) or TMS-diazomethane (reagent) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux (depending on method) |

| Reaction Time | Overnight | 2-6 hours (method dependent) |

| Product | 4-(2-naphthyl)-4-oxobutanoic acid | This compound |

| Yield | 59.4% (as reported in a specific procedure[1]) | Typically high, often quantitative with TMS-diazomethane |

| Purification Method | Filtration and Recrystallization | Extraction and Column Chromatography (if necessary) |

Experimental Workflow

References

Application Notes and Protocols for 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the chemical intermediate, 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester. This compound serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules.

Chemical Properties and Overview

This compound is a keto-ester featuring a naphthalene moiety. This structure offers multiple reactive sites, making it a valuable precursor for a variety of chemical transformations. The ketone and ester functional groups can be selectively modified to introduce further complexity, and the naphthalene ring can influence the biological activity of the resulting molecules. While not extensively documented as a standalone compound, its carboxylic acid analogue, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is a known intermediate in the synthesis of various complex organic molecules.[1]

Table 1: Physicochemical Properties of the Parent Carboxylic Acid

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 1590-22-3 |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis of this compound

The synthesis of the target methyl ester can be achieved in a two-step process starting from naphthalene and succinic anhydride. The first step involves a Friedel-Crafts acylation to produce the corresponding carboxylic acid, followed by esterification.

Experimental Protocol 2.1: Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][3]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place naphthalene (0.1 mol) and nitrobenzene (100 mL).

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (0.22 mol) in portions with continuous stirring.

-

Once the addition is complete, add succinic anhydride (0.11 mol) portion-wise through the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice (500 g) and concentrated HCl (50 mL).

-

Perform steam distillation to remove the nitrobenzene.

-

Cool the remaining aqueous solution and collect the precipitated crude product by vacuum filtration.

-

Purify the crude product by dissolving it in a 5% sodium bicarbonate solution, followed by extraction with diethyl ether to remove any unreacted naphthalene.

-

Acidify the aqueous layer with dilute HCl to re-precipitate the purified 4-(naphthalen-2-yl)-4-oxobutanoic acid.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: 70-80%

Experimental Protocol 2.2: Esterification to this compound

This is a standard Fischer esterification procedure.[4]

Materials:

-

4-(Naphthalen-2-yl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (0.05 mol) in anhydrous methanol (150 mL).

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: 85-95%

Table 2: Summary of Synthetic Protocol Data

| Step | Reaction | Key Reagents | Solvent | Typical Yield |

| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic Anhydride, AlCl₃ | Nitrobenzene | 70-80% |

| 2 | Fischer Esterification | 4-(Naphthalen-2-yl)-4-oxobutanoic acid, Methanol, H₂SO₄ | Methanol | 85-95% |

Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds.

3.1. Synthesis of 4-(Naphthalen-2-yl)butanoic Acid

The ketone functionality can be reduced to a methylene group to yield 4-(naphthalen-2-yl)butanoic acid, a potential building block for various applications. This reduction can be achieved under acidic (Clemmensen) or basic (Wolff-Kishner) conditions.[5][6]

Experimental Protocol 3.1.1: Clemmensen Reduction

Materials:

-

This compound

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, water, concentrated HCl, and toluene.

-

Add this compound to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of HCl may be required during the reaction.

-

After completion, cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product. Note that the ester group will likely be hydrolyzed to the carboxylic acid under these conditions.

Experimental Protocol 3.1.2: Wolff-Kishner Reduction

Materials:

-

This compound

-

Hydrazine hydrate (NH₂NH₂)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

In a flask equipped with a reflux condenser, place the keto-ester, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to 100-120°C for 1-2 hours to form the hydrazone.

-

Add powdered KOH and increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.

-

Maintain the reflux at this temperature for 3-4 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and acidify with HCl.

-

Extract the product with ether, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The ester will be hydrolyzed to the carboxylic acid.

3.2. Synthesis of Pyridazinone Derivatives

4-Aryl-4-oxobutanoic acids are known precursors for the synthesis of pyridazinone derivatives, which exhibit a range of biological activities.[2] The methyl ester can be used similarly, potentially after hydrolysis to the acid in situ.

Experimental Protocol 3.2.1: Synthesis of 6-(Naphthalen-2-yl)-4,5-dihydropyridazin-3(2H)-one

Materials:

-

4-Naphthalen-2-yl-4-oxo-butyric acid (or its methyl ester)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

If starting with the methyl ester, first hydrolyze it to the carboxylic acid by refluxing with aqueous NaOH, followed by acidification.

-

In a round-bottom flask, dissolve 4-(naphthalen-2-yl)-4-oxobutanoic acid (0.01 mol) in ethanol (50 mL).

-

Add hydrazine hydrate (0.02 mol) and heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and recrystallize from ethanol to obtain the purified pyridazinone derivative.

Table 3: Potential Applications and Transformations

| Application | Reaction Type | Key Reagents | Product Class |

| Alkane Synthesis | Clemmensen Reduction | Zn(Hg), HCl | Carboxylic Acid |

| Alkane Synthesis | Wolff-Kishner Reduction | NH₂NH₂, KOH | Carboxylic Acid |

| Heterocycle Synthesis | Condensation/Cyclization | Hydrazine Hydrate | Pyridazinone |

Spectroscopic Data (Predicted)

While specific experimental data for this compound is scarce, the following are predicted spectroscopic characteristics based on its structure and data from similar compounds like methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate.[4]

-

¹H NMR: Signals corresponding to the naphthalene protons (multiplets in the aromatic region, ~7.5-8.5 ppm), a singlet for the methyl ester protons (~3.7 ppm), and two triplets for the methylene protons of the butyric acid chain (~2.8 and ~3.3 ppm).

-

¹³C NMR: Resonances for the naphthalene carbons, the ketone carbonyl carbon (~198 ppm), the ester carbonyl carbon (~173 ppm), the methyl ester carbon (~52 ppm), and the methylene carbons.

-

IR Spectroscopy: Characteristic absorption bands for the ketone C=O stretch (~1685 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₄O₃, MW = 242.27 g/mol ).

These application notes and protocols provide a foundation for the synthesis and utilization of this compound as a valuable intermediate in chemical research and drug development. Researchers should adapt and optimize these procedures as needed for their specific applications.

References

- 1. 4-(Naphthalen-2-yl)-4-oxobutanoic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 4-Naphthalen-2-yl-4-oxo-butyric Acid Methyl Ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific biological activity and quantitative data for 4-naphthalen-2-yl-4-oxo-butyric acid methyl ester are not extensively available in publicly accessible scientific literature. The following application notes are based on the known medicinal chemistry applications of structurally related compounds, including naphthalene derivatives, keto esters, and butyric acid derivatives. The protocols provided are representative methods for the synthesis and evaluation of such compounds.

Introduction